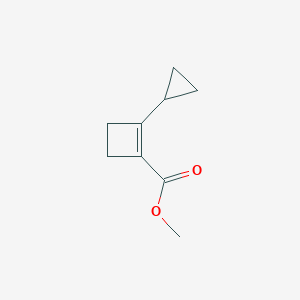
Methyl 2-cyclopropylcyclobutene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyclopropylcyclobutene-1-carboxylate is a chemical compound that has gained significant attention in the field of organic chemistry. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.
Mécanisme D'action
The mechanism of action of methyl 2-cyclopropylcyclobutene-1-carboxylate is not fully understood. However, it has been suggested that the compound acts as a nucleophile in various reactions, which makes it highly reactive and useful in organic synthesis.
Effets Biochimiques Et Physiologiques
Methyl 2-cyclopropylcyclobutene-1-carboxylate has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that the compound has antitumor properties and can inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using methyl 2-cyclopropylcyclobutene-1-carboxylate in lab experiments is its high reactivity, which makes it useful in various reactions. However, the compound is relatively expensive, which limits its use in large-scale experiments.
Orientations Futures
There are various future directions for the study of methyl 2-cyclopropylcyclobutene-1-carboxylate. One of the most significant areas is in the development of new synthetic methods that can yield the compound in higher yields and at a lower cost. Additionally, the compound's potential applications in drug discovery and development should be explored further. Finally, the biochemical and physiological effects of the compound should be studied in more detail to determine its potential therapeutic applications.
Conclusion
In conclusion, methyl 2-cyclopropylcyclobutene-1-carboxylate is a chemical compound that has shown significant potential in various scientific research areas. Its high reactivity and usefulness in organic synthesis make it a valuable building block for the synthesis of complex molecules. However, further studies are needed to explore its potential applications in drug discovery and development, as well as its biochemical and physiological effects.
Méthodes De Synthèse
Methyl 2-cyclopropylcyclobutene-1-carboxylate can be synthesized using different methods. One of the most common methods is the Diels-Alder reaction between cyclopropene and 1,3-butadiene, followed by a hydrolysis reaction with methanol and sodium hydroxide. This method yields a high purity of the compound and has been used in various studies.
Applications De Recherche Scientifique
Methyl 2-cyclopropylcyclobutene-1-carboxylate has shown potential applications in various scientific research areas. One of the most significant applications is in the field of organic synthesis, where it has been used as a building block for the synthesis of complex molecules. It has also been used as a ligand in transition metal catalysis, which has been found to be highly effective in various reactions.
Propriétés
Numéro CAS |
146857-43-4 |
|---|---|
Nom du produit |
Methyl 2-cyclopropylcyclobutene-1-carboxylate |
Formule moléculaire |
C9H12O2 |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
methyl 2-cyclopropylcyclobutene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-5-4-7(8)6-2-3-6/h6H,2-5H2,1H3 |
Clé InChI |
HNAIWWRAJBYKEC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(CC1)C2CC2 |
SMILES canonique |
COC(=O)C1=C(CC1)C2CC2 |
Synonymes |
1-Cyclobutene-1-carboxylicacid,2-cyclopropyl-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



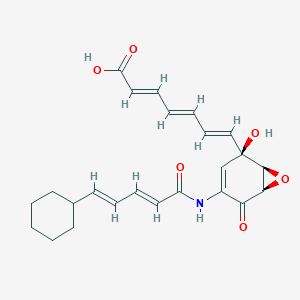
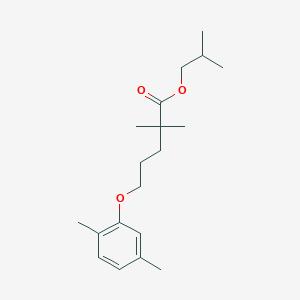
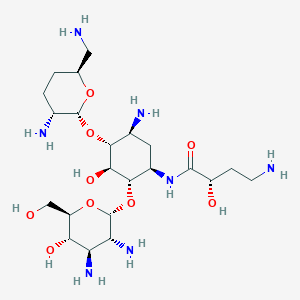
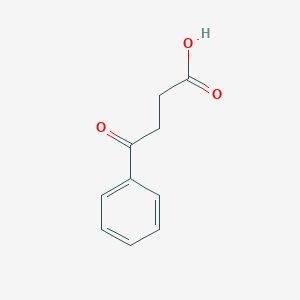
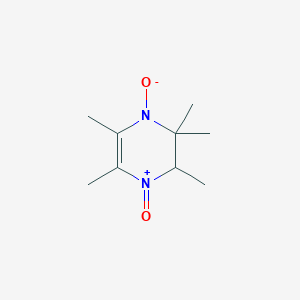
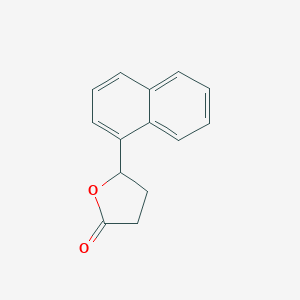
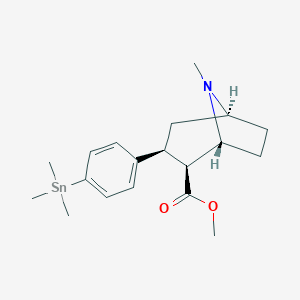
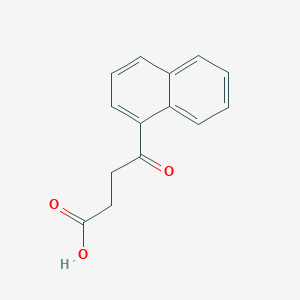
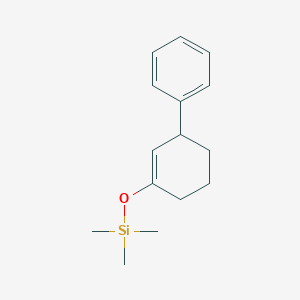
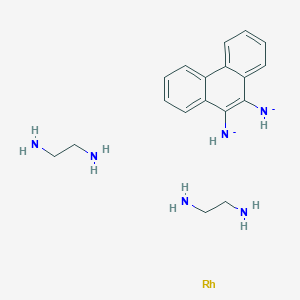
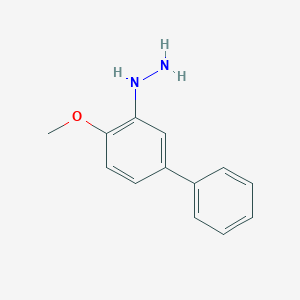
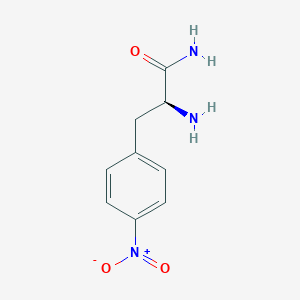
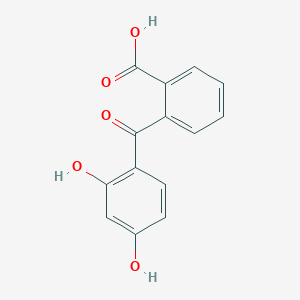
![[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B119478.png)